N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide
Overview
Description
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a formamidine group attached to a thiazole ring, with additional methyl groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine typically involves the reaction of 4-methylthiazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The general reaction scheme is as follows:
Starting Materials: 4-methylthiazole and N,N-dimethylformamide dimethyl acetal.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Procedure: The 4-methylthiazole is reacted with N,N-dimethylformamide dimethyl acetal in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-acetamidine: Similar structure but with an acetamidine group instead of a formamidine group.
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-benzamidine: Contains a benzamidine group, offering different chemical properties.
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-thiourea: Features a thiourea group, which can influence its reactivity and biological activity.
Uniqueness
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is unique due to its specific combination of a formamidine group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(4-methyl-1,3-thiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C7H11N3S/c1-6-4-11-7(9-6)8-5-10(2)3/h4-5H,1-3H3 |
InChI Key |
TXCWDCATUQNOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=CN(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.